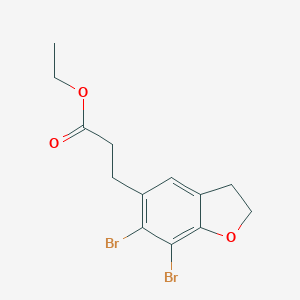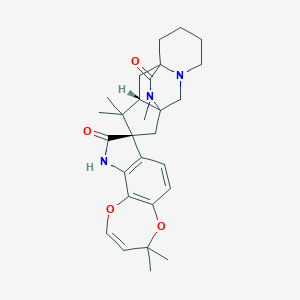
3-(6,7-ジブロモ-2,3-ジヒドロ-1-ベンゾフラン-5-イル)プロパン酸エチル
概要
説明
Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is an organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran ring substituted with bromine atoms, which can influence its reactivity and biological activity.
科学的研究の応用
Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of sleep disorders due to its receptor agonist activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological targets can provide insights into receptor-ligand dynamics and the development of new pharmacological tools.
生化学分析
Biochemical Properties
It is known to act as a receptor agonist, suggesting that it interacts with specific proteins or enzymes in the body
Cellular Effects
Given its role as a receptor agonist, it likely influences cell function by binding to specific receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is not fully elucidated. As a receptor agonist, it likely binds to specific receptors, leading to changes in cellular activity. This could involve enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1-benzofuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 7 positions.
Esterification: The brominated intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the bromine atoms can yield debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild heating.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Debrominated benzofuran derivatives.
Substitution: Functionalized benzofuran derivatives with various substituents replacing the bromine atoms.
作用機序
The compound exerts its effects primarily through interaction with specific receptors in the body. As a receptor agonist, it binds to and activates these receptors, leading to a cascade of intracellular events that result in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Ethyl 3-(6-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate: A similar compound with only one bromine atom, which may exhibit different reactivity and biological activity.
Ethyl 3-(6,7-dichloro-2,3-dihydro-1-benzofuran-5-yl)propanoate: Substitution of bromine with chlorine can alter the compound’s properties and applications.
Uniqueness: Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and interaction with biological targets. This dual bromination can enhance its potency and specificity in certain applications compared to its mono-brominated or chlorinated analogs.
特性
IUPAC Name |
ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2O3/c1-2-17-10(16)4-3-8-7-9-5-6-18-13(9)12(15)11(8)14/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSAHHBURYWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=C2C(=C1)CCO2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449021 | |
| Record name | ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-75-8 | |
| Record name | ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)




![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)





